3'-Benzyloxy-biphenyl-2-ylamine
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Overview
Description
3’-Benzyloxy-biphenyl-2-ylamine is an organic compound with the molecular formula C19H17NO. It is a derivative of biphenyl, where one of the phenyl rings is substituted with a benzyloxy group at the 3’ position and an amine group at the 2’ position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3’-Benzyloxy-biphenyl-2-ylamine involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an aryl boronic acid. The general reaction conditions include the use of a base, such as potassium carbonate, in a solvent like toluene or ethanol, under an inert atmosphere .
Industrial Production Methods
In an industrial setting, the production of 3’-Benzyloxy-biphenyl-2-ylamine can be scaled up by optimizing the Suzuki–Miyaura coupling reaction. This involves using more efficient catalysts and reaction conditions to increase yield and reduce production costs. Continuous flow reactors may also be employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3’-Benzyloxy-biphenyl-2-ylamine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The nitro group, if present, can be reduced back to the amine.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
3’-Benzyloxy-biphenyl-2-ylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3’-Benzyloxy-biphenyl-2-ylamine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Phenylmethoxyphenyl)aniline
- 3’-(Benzyloxy)[1,1-Biphenyl]-2-Amine
- 3’-(Benzyloxy)[1,1’-Biphenyl]-2-Amine
Uniqueness
3’-Benzyloxy-biphenyl-2-ylamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where precise molecular interactions are required, such as in the development of targeted pharmaceuticals .
Properties
Molecular Formula |
C19H17NO |
---|---|
Molecular Weight |
275.3 g/mol |
IUPAC Name |
2-(3-phenylmethoxyphenyl)aniline |
InChI |
InChI=1S/C19H17NO/c20-19-12-5-4-11-18(19)16-9-6-10-17(13-16)21-14-15-7-2-1-3-8-15/h1-13H,14,20H2 |
InChI Key |
ICLWIOSPYJMJLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=CC=C3N |
Origin of Product |
United States |
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